molecular formula C15H18N4O2 B2626145 [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone CAS No. 1326874-51-4

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone

Cat. No. B2626145
CAS RN: 1326874-51-4
M. Wt: 286.335
InChI Key: PDTTULRLHMZJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the triazole family and is synthesized using a specific method.

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole Significance and Applications : Triazoles, including the 1,2,3- and 1,2,4- variants, are crucial in developing new drugs with diverse biological activities. Their structural versatility allows for multiple modifications, enhancing their significance in medicinal chemistry. Triazoles have shown a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties. Their role extends to addressing neglected diseases, showcasing their importance in pharmaceutical development. The synthesis of triazole derivatives emphasizes green chemistry principles, aiming for efficient, sustainable methods. This approach underlines the urgent need for novel compounds against resistant bacteria and for treating emerging diseases (Ferreira et al., 2013).

Morpholine Compounds in Scientific Research

Morpholine Applications : Morpholine derivatives are investigated for their potential in various biological and chemical applications. This includes their use in enzyme-mediated processes for organic pollutant degradation, highlighting the environmental importance of morpholine-based compounds. Their inclusion in advanced oxidation processes for treating pollutants underlines their relevance in environmental science. Furthermore, the exploration of morpholine derivatives in medicinal chemistry, particularly as G protein-biased kappa agonists, points to their potential in developing therapies with fewer side effects (Mores et al., 2019).

Combined Insights

The scientific applications of "1-(4-ethylphenyl)-1H-1,2,3-triazol-4-ylmethanone" relate to the broader utility of both triazole and morpholine frameworks in developing new chemical entities with potential pharmaceutical and environmental applications. The integration of triazole and morpholine structures may offer novel pathways for designing compounds with targeted biological activities and favorable environmental profiles. The emphasis on green synthesis methods and the quest for new treatments for resistant microbial strains and neglected diseases showcase the compound's relevance in current scientific research.

Mechanism of Action

properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-12-3-5-13(6-4-12)19-11-14(16-17-19)15(20)18-7-9-21-10-8-18/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTTULRLHMZJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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